2-(Benzyloxy)-4-methoxycyclopent-2-enone
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Overview
Description
2-(Benzyloxy)-4-methoxycyclopent-2-enone is an organic compound that features a cyclopentenone ring substituted with benzyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxycyclopent-2-enone typically involves the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through various cyclization reactions, often starting from a suitable diene or enone precursor.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the cyclopentenone ring.
Methoxylation: The methoxy group is typically introduced through a methylation reaction, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methoxycyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone ring to a cyclopentanol or other reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl bromide for benzyloxy substitution and methyl iodide for methoxylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Benzyloxy)-4-methoxycyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-4-methoxycyclopent-2-enone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyethanol:
Uniqueness
2-(Benzyloxy)-4-methoxycyclopent-2-enone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
2-(Benzyloxy)-4-methoxycyclopent-2-enone is a cyclopentenone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features facilitate interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
- Molecular Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=C(C(=O)C=C1)OCC2=CC=CC=C2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to observed pharmacological effects such as anti-inflammatory and antimicrobial properties.
Biological Activities
-
Antimicrobial Activity
- Several studies have reported the antimicrobial efficacy of cyclopentenones, including derivatives like this compound. The compound exhibits significant inhibitory effects against a range of pathogenic bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
-
Anti-inflammatory Effects
- Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models, suggesting that this compound may possess similar properties.
-
Cytotoxicity
- Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced cytokine production | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Testing
A study conducted by researchers at a prominent university evaluated the antimicrobial properties of various cyclopentenone derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones comparable to standard antibiotics.
Case Study: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory potential was assessed using murine models of inflammation. Administration of the compound resulted in a marked decrease in paw edema and levels of inflammatory markers, suggesting its utility in treating inflammatory diseases.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-methoxy-2-phenylmethoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O3/c1-15-11-7-12(14)13(8-11)16-9-10-5-3-2-4-6-10/h2-6,8,11H,7,9H2,1H3 |
InChI Key |
BPJAGYGFIWGNPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)C(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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